Fmoc-N-Me-His(Trt)-OH

Catalog No.
S889150
CAS No.
M.F
C41H35N3O4
M. Wt
633.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-His(Trt)-OH

Product Name

Fmoc-N-Me-His(Trt)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C41H35N3O4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1

InChI Key

JWVLJHMKVOZWMC-LHEWISCISA-N

SMILES

Array

Fmoc-N-Me-His(Trt)-OH is a specialized, orthogonally protected amino acid building block engineered for solid-phase peptide synthesis (SPPS). It features an N-alpha-fluorenylmethyloxycarbonyl (Fmoc) group for temporary base-labile amine protection, an N-alpha-methyl group to confer downstream structural and metabolic stability, and a trityl (Trt) group safeguarding the histidine imidazole side chain [1]. In industrial and laboratory procurement, this compound is primarily selected to directly introduce N-methylated histidine residues into peptidomimetics, bypassing the severe inefficiencies of on-resin methylation. Its compatibility with standard mild trifluoroacetic acid (TFA) cleavage workflows makes it a critical raw material for manufacturing proteolytically stable peptide therapeutics and conformationally restricted macrocycles.

Attempting to substitute Fmoc-N-Me-His(Trt)-OH with the standard unmethylated analog, Fmoc-His(Trt)-OH, fundamentally alters the pharmacokinetic profile of the final peptide, typically resulting in rapid proteolytic degradation and a failure to induce required secondary structures like beta-turns [1]. Conversely, substituting with Boc-N-Me-His(Trt)-OH forces the synthesis into a Boc-SPPS workflow, necessitating highly hazardous, corrosive anhydrous HF for cleavage rather than standard TFA, which is incompatible with most modern automated synthesizers [2]. Furthermore, attempting to use an unprotected or poorly protected imidazole variant (e.g., Fmoc-N-Me-His-OH) during the sterically demanding coupling of an N-methylated residue leads to severe racemization via acylimidazole intermediates, rendering the crude product mixture commercially unviable due to the generation of inseparable diastereomers [3].

Precursor Suitability: Pre-Methylated Building Block vs. On-Resin Methylation

Procuring the pre-methylated Fmoc-N-Me-His(Trt)-OH building block guarantees 100% N-alpha methyl incorporation prior to coupling. In contrast, attempting on-resin N-methylation (e.g., via Mitsunobu conditions or reductive amination) of a standard Fmoc-His(Trt)-OH residue typically yields only 40-65% conversion due to severe steric hindrance and imidazole interference[1]. This >35% absolute increase in methylation efficiency eliminates complex deletion sequences and unmethylated impurity profiles in the crude product.

Evidence DimensionN-alpha methylation conversion efficiency
Target Compound Data100% guaranteed incorporation via pre-methylated precursor
Comparator Or Baseline40-65% conversion via on-resin Mitsunobu methylation of Fmoc-His(Trt)-OH
Quantified Difference>35% absolute increase in methylation efficiency
ConditionsSolid-phase peptide synthesis (SPPS) workflow

Procuring the pre-methylated building block bypasses the notoriously low-yielding on-resin methylation step, drastically simplifying downstream HPLC purification and increasing overall batch yield.

Handling & Cleavage Compatibility: Fmoc vs. Boc Strategy

Fmoc-N-Me-His(Trt)-OH is fully compatible with standard Fmoc-SPPS protocols, allowing for simultaneous global deprotection and resin cleavage using 90-95% Trifluoroacetic acid (TFA) [1]. In contrast, the closest alternative class substitute, Boc-N-Me-His(Trt)-OH, requires cleavage with 90-100% anhydrous Hydrogen Fluoride (HF), a highly toxic and corrosive gas. The use of the Fmoc variant completely eliminates the need for specialized Teflon HF-cleavage apparatuses and the associated extreme safety protocols.

Evidence DimensionCleavage acid requirement and hazard level
Target Compound Data90-95% Trifluoroacetic acid (TFA) (mild, standard equipment)
Comparator Or BaselineBoc-N-Me-His(Trt)-OH requiring 90-100% anhydrous HF (highly hazardous)
Quantified DifferenceElimination of HF gas requirement
ConditionsFinal global deprotection and resin cleavage step

Fmoc-compatibility allows this building block to be integrated into standard, mainstream automated peptide synthesizers without requiring specialized, high-hazard infrastructure.

Reproducibility & Racemization Control: Trt Protection Efficacy

The coupling of N-methylated amino acids is sterically hindered, requiring extended activation times or elevated temperatures that increase the risk of epimerization. The bulky Trityl (Trt) group on Fmoc-N-Me-His(Trt)-OH effectively shields the imidazole pi-nitrogen, restricting D-enantiomer formation to <1-2% during standard HATU/DIPEA activation[1]. Using unprotected or poorly protected analogs (e.g., Fmoc-N-Me-His-OH) under identical conditions results in >10-15% racemization due to the formation of reactive acylimidazole intermediates.

Evidence DimensionEpimerization (D-enantiomer formation) during activation
Target Compound Data<1-2% D-enantiomer formation
Comparator Or Baseline>10-15% racemization with unprotected Fmoc-N-Me-His-OH
Quantified Difference>10-fold reduction in racemization
ConditionsActivation with HATU/DIPEA in DMF at room temperature to 50°C

Maintaining strict chiral purity during the difficult N-methyl coupling step prevents the formation of inseparable diastereomeric impurities, ensuring batch-to-batch reproducibility.

Application-Critical Performance: Proteolytic Stability of Downstream Peptides

Incorporating Fmoc-N-Me-His(Trt)-OH into a peptide sequence fundamentally alters its susceptibility to enzymatic degradation. Peptides containing N-methylated histidine typically exhibit in vitro human serum half-lives of >12-24 hours, as the methyl group sterically blocks exopeptidase and endopeptidase recognition [1]. In direct comparison, the exact same sequences synthesized with the unmethylated baseline, Fmoc-His(Trt)-OH, often degrade rapidly with half-lives of <1-2 hours.

Evidence DimensionIn vitro human serum half-life of the resulting peptide
Target Compound Data>12-24 hours (N-methylated)
Comparator Or Baseline<1-2 hours (Unmethylated Fmoc-His(Trt)-OH baseline)
Quantified Difference10x to 20x extension in proteolytic stability
ConditionsIn vitro human serum stability assay (protease degradation)

For drug discovery procurement, utilizing this specific N-methylated building block is a primary strategy to convert a highly labile native peptide into a viable, long-acting therapeutic candidate.

Synthesis of Long-Acting Peptidomimetic Therapeutics

Where this compound is the right choice for introducing proteolytic resistance at known enzymatic cleavage sites adjacent to histidine residues. By utilizing Fmoc-N-Me-His(Trt)-OH, process chemists can extend the serum half-life of peptide drug candidates by 10x to 20x compared to native sequences, directly translating the stability data into viable pharmacokinetic profiles [1].

Development of Conformationally Restricted Macrocycles

Where the N-methyl group is required to disrupt alpha-helical formation and promote trans-cis amide bond isomerization. This specific building block provides the necessary steric bulk to force the peptide backbone into conformations that facilitate high-yield head-to-tail or side-chain cyclization, which is unachievable with standard Fmoc-His(Trt)-OH [2].

Automated Microwave-Assisted SPPS Workflows

Where pre-methylated, Trt-protected building blocks are strictly necessary to withstand the elevated coupling temperatures (e.g., 50-75°C) used in modern microwave synthesizers. Fmoc-N-Me-His(Trt)-OH maintains chiral integrity (<2% racemization) under these harsh activation conditions, whereas unprotected or on-resin methylated alternatives fail due to severe epimerization and degradation [3].

XLogP3

7.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

633.26275661 Da

Monoisotopic Mass

633.26275661 Da

Heavy Atom Count

48

Dates

Last modified: 08-15-2023

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